molecular formula C7H12N2 B1414754 2-(Cyclopentylamino)acetonitrile CAS No. 73339-14-7

2-(Cyclopentylamino)acetonitrile

Cat. No.: B1414754
CAS No.: 73339-14-7
M. Wt: 124.18 g/mol
InChI Key: WOBHGFXOOLANIC-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)acetonitrile (CAS RN: 73339-14-7) is a high-purity organic compound supplied with a typical purity of 95% or greater . This chemical, with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol, is a valuable synthetic building block in medicinal chemistry and organic synthesis . Its structure, featuring both a cyclopentylamino group and a nitrile functionality, makes it a versatile intermediate for constructing more complex molecules. The nitrile group can be readily transformed into other important functional groups, such as carboxylic acids, amides, or amines, thereby facilitating the exploration of structure-activity relationships in drug discovery programs. Researchers utilize this compound in the synthesis of various pharmacologically active targets. It must be stored under cold-chain conditions to preserve its stability and quality . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopentylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-5-6-9-7-3-1-2-4-7/h7,9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBHGFXOOLANIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclopentylamino Acetonitrile and Its Structural Analogs

Direct Amination Routes to 2-(Cyclopentylamino)acetonitrile

Direct amination strategies involve the formation of the crucial carbon-nitrogen bond by reacting a precursor containing the acetonitrile (B52724) backbone with cyclopentylamine (B150401). These methods are often convergent and efficient, representing some of the most common approaches to this class of compounds.

One plausible direct route to this compound involves the nucleophilic substitution of an α-alkoxyacetonitrile (e.g., methoxyacetonitrile) with cyclopentylamine. In this reaction, the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic α-carbon of the acetonitrile derivative and displacing the alkoxy group.

A closely related and well-documented precursor is glycolonitrile (B6354644) (hydroxyacetonitrile), the simplest cyanohydrin derived from formaldehyde (B43269). wikipedia.orggoogle.com Glycolonitrile can react with amines, such as ammonia (B1221849), to produce the corresponding aminoacetonitrile (B1212223). wikipedia.org By analogy, reacting glycolonitrile with cyclopentylamine would yield this compound. The reaction proceeds via nucleophilic attack of the amine on the carbon bearing the hydroxyl group, followed by the elimination of a water molecule. This pathway is foundational for producing various aminonitriles, which are versatile intermediates for compounds like ethylenediaminetetraacetic acid (EDTA) and glycine. wikipedia.orggoogle.comgoogle.com

The general mechanism for this substitution is as follows:

The lone pair of electrons on the nitrogen of cyclopentylamine attacks the α-carbon of the acetonitrile derivative.

A tetrahedral intermediate is formed.

The leaving group (alkoxy or hydroxyl) is eliminated, often facilitated by protonation in acidic conditions, to form the final product, this compound.

The Strecker synthesis, first reported in 1850, is a classic and highly versatile multicomponent reaction for preparing α-aminonitriles. mdpi.comnih.gov The reaction condenses an aldehyde or ketone, an amine, and a cyanide source in a one-pot process. masterorganicchemistry.comyoutube.com To synthesize the parent compound, this compound, the specific reactants are formaldehyde, cyclopentylamine, and a cyanide source like hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., potassium cyanide).

The reaction mechanism is believed to proceed through the following steps: youtube.com

Imine Formation: Formaldehyde reacts with cyclopentylamine to form an intermediate N-cyclopentylmethaniminium ion, which is in equilibrium with the corresponding imine.

Cyanide Addition: A cyanide ion (from HCN or KCN) then performs a nucleophilic attack on the iminium carbon.

Product Formation: This addition results in the formation of the stable α-aminonitrile, this compound.

The classical Strecker synthesis is a robust method for producing racemic mixtures of α-aminonitriles and remains a cornerstone for the synthesis of both natural and unnatural amino acids. nih.govmasterorganicchemistry.com

Synthesis of Acetonitrile Derivatives Incorporating the 2-(Cyclopentylamino) Moiety

Beyond the parent compound, a wide array of structurally diverse analogs can be synthesized. These strategies focus on introducing substituents to the α-carbon or building the molecule from a pre-existing nitrile scaffold.

The Strecker reaction framework is exceptionally well-suited for generating substituted α-aminonitriles. By replacing formaldehyde with other aldehydes or ketones, one can introduce various substituents at the α-position of the resulting aminonitrile. masterorganicchemistry.comyoutube.com For instance, reacting cyclopentylamine with acetaldehyde (B116499) and a cyanide source would yield 2-(cyclopentylamino)propanenitrile. Using a ketone, such as acetone, would result in an α,α-disubstituted aminonitrile, 2-(cyclopentylamino)-2-methylpropanenitrile.

This flexibility allows for the creation of a library of compounds with diverse steric and electronic properties, which is particularly valuable in medicinal chemistry and materials science. The general reaction is summarized in the table below.

Carbonyl CompoundAmineCyanide SourceResulting α-Aminonitrile Derivative
FormaldehydeCyclopentylamineKCNThis compound
AcetaldehydeCyclopentylamineKCN2-(Cyclopentylamino)propanenitrile
AcetoneCyclopentylamineKCN2-(Cyclopentylamino)-2-methylpropanenitrile
Cyclohexanone (B45756)CyclopentylamineKCN1-(Cyclopentylamino)cyclohexanecarbonitrile
BenzaldehydeCyclopentylamineKCN2-(Cyclopentylamino)-2-phenylacetonitrile

This table illustrates the versatility of the Strecker reaction in generating diverse structural analogs.

An alternative synthetic approach involves the nucleophilic substitution of a suitable leaving group on an acetonitrile derivative with cyclopentylamine. A common and effective substrate for this strategy is chloroacetonitrile (B46850). researchgate.netnih.gov In this SN2 reaction, cyclopentylamine acts as the nucleophile, displacing the chloride ion from chloroacetonitrile to form this compound. libretexts.orgresearchgate.net

The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrogen chloride that is formed as a byproduct. However, using an excess of the amine can also serve this purpose. libretexts.org A significant challenge with this method is the potential for over-alkylation. The product, this compound, is itself a secondary amine and can react further with another molecule of chloroacetonitrile. libretexts.org Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to favor the formation of the desired monosubstituted product. google.com

Advanced Synthetic Techniques and Catalysis in this compound Chemistry

Modern synthetic chemistry has introduced numerous advanced techniques to improve the efficiency, selectivity, and environmental sustainability of α-aminonitrile synthesis. These methods often rely on catalysis to achieve results that are difficult to obtain through classical means.

The development of catalytic asymmetric Strecker reactions has been a major focus, enabling the synthesis of enantiomerically enriched α-aminonitriles, which are crucial for pharmaceutical applications. nih.gov These reactions employ a chiral catalyst to control the stereochemical outcome of the cyanide addition to the imine intermediate. acs.orgnih.gov Various catalytic systems have been developed, including those based on chiral thiourea (B124793) derivatives, metal complexes, and organocatalysts like quinine. nih.govresearchgate.net

Organocatalysis, in general, has emerged as a powerful tool for Strecker-type reactions, avoiding the use of potentially toxic or expensive transition metals. mdpi.comresearchgate.net Catalysts such as sulfated polyborate have been shown to effectively promote the three-component condensation under solvent-free conditions, offering high yields and an improved environmental profile. mdpi.com

The table below summarizes some of the advanced catalytic approaches applicable to the synthesis of this compound and its analogs.

Catalytic ApproachCatalyst ExampleKey Features & Advantages
Asymmetric Catalysis Chiral Thiourea derivativesEnables synthesis of highly enantiomerically enriched α-aminonitriles; compatible with aqueous cyanide salts. nih.gov
Asymmetric Catalysis Chiral Aluminum or Titanium ComplexesCatalyzes enantioselective cyanation of imines, providing access to chiral products. acs.org
Organocatalysis Quinine / Quininium SaltsPromotes Strecker reactions, sometimes with enantioselectivity; can activate acylimine intermediates. nih.govacs.org
Organocatalysis Sulfated PolyborateAllows for solvent-free reaction conditions at room temperature with high yields and catalyst recyclability. mdpi.com

These advanced methods represent the cutting edge of α-aminonitrile synthesis, offering superior control and efficiency compared to traditional protocols.

Metal-Catalyzed Coupling Reactions

The formation of α-aminonitriles through the functionalization of a carbon-hydrogen (C-H) bond adjacent to the nitrogen atom in amines represents a modern and efficient alternative to traditional methods. researchgate.net These reactions, known as cross-dehydrogenative coupling (CDC) reactions, are often facilitated by transition metal catalysts. A variety of metals have been shown to effectively catalyze the α-cyanation of secondary amines, providing a direct route to compounds like this compound.

Key Catalytic Systems:

Palladium (Pd): Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, known for their reliability. cem.com Microwave-assisted palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, have demonstrated the ability to dramatically reduce reaction times from many hours to mere minutes while also increasing yields. cem.com

Cobalt (Co): In recent years, economical cobalt salts have emerged as effective catalysts for cross-coupling reactions. They offer a more cost-effective and less toxic alternative to precious metals like palladium, extending the range of functional groups that can be tolerated in the reaction. researchgate.net

Other Transition Metals: A broad range of other transition metals have also been utilized, including iron (Fe), copper (Cu), rhodium (Rh), ruthenium (Ru), and platinum (Pt). researchgate.net For instance, specific platinum(II) complexes have been shown to mediate the coupling of acetonitrile with other nitrogen-containing compounds, forming new carbon-nitrogen bonds in a metallacycle structure. nih.gov

These metal-catalyzed approaches often involve the reaction of a pre-formed amine with a cyanide source in the presence of an oxidant, enabling the direct formation of the C-C bond required for the aminonitrile structure. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Metal-Catalyzed Reactions

Feature Conventional Heating Microwave Irradiation
Reaction Time Typically hours (e.g., 14 hours) Significantly reduced (e.g., ~10 minutes) cem.com
Energy Input Bulk heating over a long duration Focused energy, rapid heating cem.com
Yields Variable Often increased cem.com

| Catalyst | Palladium, Cobalt, Copper, etc. researchgate.netcem.com | Palladium, Cobalt, Copper, etc. cem.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The large-scale production of α-aminonitriles with controlled chirality is a significant challenge and a key area of research, as stereochemistry is crucial for biological activity. researchgate.net While the classic Strecker reaction on achiral imines produces a racemic mixture, modern catalytic asymmetric methods have been developed to synthesize enantiomerically enriched aminonitriles. acs.orgresearchgate.net

Approaches to Stereoselectivity:

Organocatalysis: The use of small organic molecules as catalysts offers a powerful alternative to metal-based systems. Chiral organocatalysts have been successfully employed in Strecker-type reactions to produce asymmetric α-aminonitriles with excellent yields and enantioselectivity. mdpi.com For example, chiral ammonium (B1175870) salts derived from natural alkaloids can catalyze asymmetric reactions to afford chiral α-tertiary and α-quaternary aminonitriles. nih.gov

Asymmetric Catalysis with Metal Complexes: Chiral metal complexes are also used to induce enantioselectivity. These catalysts can coordinate with the substrates in a specific orientation, directing the attack of the cyanide nucleophile to one face of the imine, resulting in one enantiomer being preferentially formed. acs.org

Synthesis of Complex Chiral Structures: Advanced catalytic methods allow for the synthesis of more complex chiral aminonitriles. For instance, a novel approach involving the reaction of cyanoketimines with enals provides direct access to chiral α,α-dialkyl aminonitriles, a class of compounds not easily accessible through traditional catalytic enantioselective Strecker reactions. acs.org This methodology can also create molecules with two adjacent stereocenters in a highly stereoselective manner. acs.org

The development of these stereoselective methods is critical for accessing enantiomerically pure non-natural α-amino acids and other valuable chiral building blocks for the pharmaceutical industry. mdpi.com

Table 2: Strategies for Stereoselective Synthesis of α-Aminonitriles

Method Catalyst Type Key Advantage Reference
Asymmetric Organocatalysis Chiral Ammonium Salts Avoids toxic cyanation reagents; creates tertiary and quaternary centers. nih.gov
Strecker-type Reactions Organocatalysts Produces asymmetric products with excellent yields and efficiency. mdpi.com

| Reaction of Cyanoketimines | Low-loading catalysts (20 ppm) | Provides direct access to chiral α,α-dialkyl aminonitriles. | acs.org |

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of α-aminonitriles. researchgate.netnih.gov The goal is to reduce waste, avoid hazardous materials, and improve energy efficiency. nih.govyoutube.com

A significant drawback of the traditional Strecker reaction is the required use of stoichiometric amounts of highly toxic cyanation reagents. nih.gov Developing greener, more widely applicable methods from readily available starting materials is a major challenge. nih.gov

Key Green Strategies:

Benign Catalysts and Solvents: One successful approach involves a one-pot, three-component reaction using sodium dihydrogen phosphate (B84403) (NaH2PO4), an inexpensive and efficient catalyst. lew.ro This reaction proceeds under mild, eco-friendly conditions in ethanol (B145695) at room temperature, affording high yields in short reaction times with an easy work-up. lew.ro The use of water as the ultimate green solvent is also a major goal in chemical synthesis. youtube.comthieme-connect.de

Avoiding Toxic Reagents: A recently developed method for synthesizing α-aminonitriles utilizes off-the-shelf ammonium salts as catalysts and aminoacetonitrile as a starting material. nih.gov This approach completely avoids the use of toxic cyanation reagents, tolerates air and moisture, and represents a significantly greener alternative to the Strecker reaction. nih.gov

Heterogeneous and Reusable Catalysts: The development of solid-supported, heterogeneous catalysts is another important green strategy. Catalysts like nano-TiCl4/SiO2 are eco-friendly and can be used under solvent-free conditions. researchgate.net Such catalysts can often be recovered and reused, reducing waste and cost. researchgate.net

Atom Economy and Process Efficiency: Green chemistry emphasizes maximizing atom economy, ensuring that most of the atoms in the reactants are incorporated into the final product. youtube.com This often involves designing more direct synthetic routes with fewer steps and using catalytic reagents instead of stoichiometric ones. youtube.com Biocatalysis, using enzymes for chemical transformations, is another powerful tool that offers high selectivity and efficiency under environmentally friendly conditions. nih.gov

Table 3: Comparison of a Green Synthesis Protocol with Conventional Methods

Feature Conventional Strecker Reaction Green Protocol (NaH2PO4 Catalyst)
Cyanide Source Stoichiometric toxic cyanides (e.g., KCN) nih.govmdpi.com Trimethylsilyl cyanide (TMSCN) lew.ro
Catalyst Often requires strong acids/bases or no catalyst Inexpensive, non-toxic NaH2PO4 lew.ro
Solvent Often uses toxic organic solvents lew.ro Ethanol (a greener solvent) lew.ro
Reaction Conditions Can require harsh conditions Room temperature lew.ro

| Waste Generation | Higher, due to stoichiometric reagents and toxic waste | Lower, catalytic process with easier work-up lew.ro |

Chemical Reactivity and Transformation Pathways of 2 Cyclopentylamino Acetonitrile

Reactions at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical reactions, enabling hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Amidation Reactions

The hydrolysis of nitriles can proceed in stages, initially forming an amide and subsequently a carboxylic acid. chemguide.co.uk This transformation can be catalyzed by either acid or base. lumenlearning.com

Under acidic conditions, the nitrile is heated under reflux with a dilute acid like hydrochloric acid, leading to the formation of a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For instance, the acid-catalyzed hydrolysis of 2-(Cyclopentylamino)acetonitrile would yield 2-(cyclopentylamino)acetic acid and an ammonium salt. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack of water. lumenlearning.com

In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. chemguide.co.uk This process typically yields the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uk Milder basic conditions, for example, using an alkaline solution of hydrogen peroxide, can favor the partial hydrolysis to yield the corresponding amide, 2-(cyclopentylamino)acetamide. commonorganicchemistry.com Careful control of reaction conditions, such as using milder temperatures, can help to stop the reaction at the amide stage. chemistrysteps.com

Reagent/ConditionProduct
Dilute HCl, heat2-(Cyclopentylamino)acetic acid
NaOH solution, heatSodium 2-(cyclopentylamino)acetate
Alkaline H2O22-(Cyclopentylamino)acetamide

This table summarizes the expected products from the hydrolysis and amidation of this compound under different conditions.

Reduction to Amines

The nitrile group can be reduced to a primary amine, a reaction of significant industrial importance. wikipedia.orgthieme-connect.de Catalytic hydrogenation is a common and economical method for this transformation. wikipedia.org Typical catalysts include Group 10 metals like Raney nickel, palladium black, or platinum dioxide. wikipedia.org The reaction involves the addition of two molecules of hydrogen gas across the carbon-nitrogen triple bond to form the primary amine. wikipedia.org

Stoichiometric reducing agents can also be employed. Reagents such as lithium aluminum hydride (LiAlH₄), lithium borohydride, or diborane (B8814927) are effective for the non-catalytic reduction of nitriles to amines. wikipedia.orglibretexts.org For example, the reduction of this compound with LiAlH₄ would produce N-cyclopentyl-1,2-ethanediamine.

ReagentProduct
H₂, Raney NickelN-cyclopentyl-1,2-ethanediamine
LiAlH₄N-cyclopentyl-1,2-ethanediamine

This table shows common reagents for the reduction of the nitrile group in this compound and the expected primary amine product.

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. nih.gov For instance, nitrile oxides, which are reactive intermediates, can react with nitriles to form five-membered heterocyclic compounds. nih.govoup.com Specifically, the reaction of a nitrile with a nitrile imine can lead to the formation of 1,2,4-triazoles. oup.com The regioselectivity of these reactions can be influenced by the nature of the substituents on both the nitrile and the 1,3-dipole. oup.com

Unactivated nitriles can also participate as 2π components in formal [2+2+2] cycloaddition strategies, for example, in the synthesis of substituted pyridines. nih.gov These reactions often proceed through pericyclic cascade processes. nih.gov

Reactions Involving the Cyclopentylamino Moiety

The secondary amine functionality of the cyclopentylamino group is also a site for various chemical transformations, including nucleophilic substitution and oxidation.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic. chemguide.co.uk As a nucleophile, it can react with electrophiles such as alkyl halides. chemistryguru.com.sglibretexts.org This reaction leads to the formation of a tertiary amine. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. chemistryguru.com.sg For example, the reaction of this compound with an alkyl halide (R-X) would yield a tertiary amine, N-alkyl-N-(cyanomethyl)cyclopentanamine.

The reactivity of amines as nucleophiles is well-established, and secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the alkyl groups. chemguide.co.uk

Oxidation Reactions

Secondary amines can be oxidized to various products, including imines and hydroxylamines. oup.comuomustansiriyah.edu.iq The oxidation of secondary amines to imines can be achieved using various oxidizing agents. oup.com For example, a combination of N-tert-butylphenylsulfinimidoyl chloride and DBU has been shown to smoothly oxidize various secondary amines to the corresponding imines at low temperatures. oup.com In the case of unsymmetrical secondary amines, the oxidation can be selective. oup.com

The oxidation of secondary amines can also lead to N-oxygenated products. uomustansiriyah.edu.iq The initial products are often hydroxylamine (B1172632) metabolites, which can be further oxidized to nitrones. uomustansiriyah.edu.iq The specific products formed depend on the oxidizing agent and the structure of the amine. uomustansiriyah.edu.iqrsc.org

Reagent/ConditionPotential Product
N-tert-butylphenylsulfinimidoyl chloride, DBUImine derivative
PermanganateAldehydes and ketones (via degradation) acs.org

This table presents potential oxidation products of the cyclopentylamino moiety in this compound.

Functional Group Transformations on the Cyclopentyl Ring

The cyclopentyl moiety of this compound, being a saturated carbocycle, is generally less reactive than the amine or nitrile functionalities. However, under specific conditions, it can undergo functionalization, primarily through radical-mediated pathways.

One of the most common transformations for cycloalkanes is hydroxylation . While direct oxidation can be challenging, enzymatic methods, particularly using cytochrome P450 monooxygenases, have shown promise in the hydroxylation of cycloalkanes. For instance, variants of the enzyme CYP102A1 have been used to oxidize cyclopentane (B165970) to cyclopentanol. This suggests that this compound could potentially be converted to its corresponding hydroxylated derivatives at various positions on the cyclopentyl ring under biocatalytic conditions.

Another potential transformation is halogenation . Radical halogenation of alkanes is a well-known process. The reaction of cyclopentane with halogens like chlorine or bromine under UV light or with a radical initiator leads to the formation of halocyclopentanes. Bromination is generally more selective than chlorination, preferentially attacking tertiary C-H bonds, though in cyclopentane all C-H bonds are secondary. youtube.comyoutube.com It is therefore plausible that this compound could undergo radical halogenation on the cyclopentyl ring, yielding a mixture of halogenated isomers. The selectivity of this reaction would be influenced by the directing effects of the aminoacetonitrile (B1212223) substituent.

Ring expansion is another conceivable transformation pathway. For instance, the Tiffeneau-Demjanov rearrangement allows for the expansion of a cycloalkyl ring adjacent to an aminomethyl group. youtube.com While this typically involves a primary amine, analogous rearrangements can be envisioned for secondary amines under specific conditions, potentially transforming the cyclopentyl ring into a cyclohexanone (B45756) derivative through a carbocation intermediate. youtube.comyoutube.com

The following table summarizes potential functional group transformations on the cyclopentyl ring based on analogous systems.

TransformationReagents/ConditionsPotential Product(s)Notes
Hydroxylation Cytochrome P450 enzymes (e.g., CYP102A1 variants)Hydroxy-2-(cyclopentylamino)acetonitrile isomersBiocatalytic method; regioselectivity depends on the enzyme.
Halogenation Cl₂, UV light or Br₂, UV light/heatHalogenated-2-(cyclopentylamino)acetonitrile isomersRadical mechanism; bromination is typically more selective. youtube.com
Ring Expansion Nitrous acid (from NaNO₂/acid) on a related primary amineCyclohexanone derivativesProceeds via a carbocation rearrangement. youtube.com

Mechanistic Investigations of this compound Transformations

Elucidation of Reaction Intermediates

Many transformations involving amines proceed through highly reactive intermediates. A key intermediate in the oxidation of amines is the aminium radical cation . beilstein-journals.orgacs.orgnih.govnih.gov This species can be generated through single-electron transfer (SET) from the nitrogen's lone pair to an oxidant. The formation of an aminium radical cation from this compound would render the α-carbon susceptible to deprotonation, leading to the formation of an α-amino radical . This nucleophilic radical can then participate in various bond-forming reactions. beilstein-journals.org

Alternatively, the aminium radical can undergo intramolecular reactions. For example, in the context of ring transformations, an aminium radical intermediate could initiate a hydrogen atom transfer from the cyclopentyl ring, leading to a carbon-centered radical on the ring, which could then be further functionalized.

In reactions involving the nitrile group, such as the Strecker reaction for the synthesis of α-aminonitriles, an iminium ion is a crucial intermediate. nih.govmdpi.com This electrophilic species is formed from the condensation of an amine and an aldehyde or ketone and is subsequently attacked by a cyanide source. While this compound is the product of such a reaction, its hydrolysis or other transformations could proceed through the reverse reaction involving an iminium ion intermediate.

The table below outlines potential reaction intermediates in the transformations of this compound.

IntermediateGenerating ReactionSubsequent Reactivity
Aminium Radical Cation Single-electron oxidation of the amineDeprotonation to α-amino radical, intramolecular H-abstraction
α-Amino Radical Deprotonation of the aminium radical cationNucleophilic addition to electrophiles
Iminium Ion Condensation of cyclopentylamine (B150401) and glyoxal (B1671930) (in synthesis) or hydrolysis of the nitrileAttack by nucleophiles (e.g., cyanide)
Carbocation on Ring Protonation of a hydroxylated derivative followed by loss of waterRing expansion, rearrangement, attack by nucleophiles

Kinetic Studies of Key Transformation Pathways

Quantitative kinetic data for the reactions of this compound are scarce. However, kinetic studies on related amine reactions provide insights into the factors governing the rates of its transformations.

For instance, the N-alkylation of primary amines has been studied using 1H NMR spectroscopy to determine the rate constants for the formation of secondary and tertiary amines. researchgate.net Such studies reveal that the ratio of the rate constants for the second alkylation (forming a tertiary amine) to the first alkylation (forming a secondary amine) is dependent on the nature of the alkylating agent. This suggests that further alkylation of the secondary amine in this compound is a potential side reaction in its synthesis or subsequent modifications, and its rate would be influenced by the electrophile used.

Kinetic studies on the reaction of hydroxyl radicals with various nitrogen-containing compounds have also been reported. whiterose.ac.uk These studies provide bimolecular rate coefficients, which are crucial for understanding the atmospheric chemistry and degradation pathways of such compounds. While no data exists for this compound, the rate constants for related amines can provide an estimate of its reactivity towards oxidative species.

The following table presents representative kinetic data for reactions analogous to those that this compound could undergo.

Reaction TypeModel CompoundRate Constant (k) or Ratio (k₂/k₁)Conditions
N-AlkylationPrimary Amine + Acrylonitrilek₂/k₁ ≈ 0.0072Room Temperature
Reaction with OH Radicalt-Butylaminek(T) = 1.65 x 10⁻¹¹ (T/300)⁻⁰.⁶⁹ cm³ molecule⁻¹ s⁻¹Gas Phase

This data, while not specific to the target molecule, provides a framework for predicting the reactivity and transformation pathways of this compound. Further experimental work is necessary to fully elucidate the chemical behavior of this compound.

Applications of 2 Cyclopentylamino Acetonitrile As a Chemical Building Block and Intermediate in Organic Synthesis

Precursors for α-Amino Acids and Peptidomimetics

The inherent structure of 2-(cyclopentylamino)acetonitrile, an α-aminonitrile, positions it as a direct precursor to α-amino acids through well-established synthetic routes. The most notable of these is the Strecker synthesis, a classic method for amino acid production. wikipedia.orgmasterorganicchemistry.com In this context, this compound can be considered an intermediate in the synthesis of α-cyclopentylglycine. The synthesis typically involves the reaction of an aldehyde or ketone with an amine and cyanide. wikipedia.orgnrochemistry.com The subsequent hydrolysis of the resulting α-aminonitrile yields the desired α-amino acid. masterorganicchemistry.comnih.gov The hydrolysis of the nitrile group in this compound to a carboxylic acid function can be achieved under acidic or basic conditions. masterorganicchemistry.comnrochemistry.comresearchgate.net

The resulting α-amino acid, α-cyclopentylglycine, is a non-proteinogenic amino acid. The incorporation of such unnatural amino acids into peptide chains is a key strategy in the design of peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but possess improved properties such as enhanced stability against enzymatic degradation. nih.govnih.gov The constrained cyclopentyl group at the α-position can influence the conformational properties of the resulting peptide, which can be crucial for its biological activity. nih.gov For instance, the incorporation of α-aminocyclopentane carboxylic acid at the P2 position of calpain inhibitors has been studied to understand its effect on enzyme inhibition. nih.gov

Building Blocks for Heterocyclic Compound Synthesis

The reactivity of the amine and nitrile functionalities in this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic compounds. clearsynth.com

Pyrimidine (B1678525) Derivatives

Pyrimidines are a class of heterocyclic compounds with significant biological and pharmaceutical importance. acs.orgacs.org The synthesis of pyrimidine derivatives can be achieved through the condensation of amidines with various precursors. organic-chemistry.org While direct synthesis from this compound is not explicitly detailed in the provided results, the general principle of using aminonitriles in pyrimidine synthesis is established. For example, o-aminonitriles are known to be valuable precursors for the synthesis of pyrazolo[3,4-d]pyrimidines and purines. acs.orgacs.org Furthermore, a protocol for the single-step synthesis of pyrimidine derivatives by the condensation of N-vinyl or N-aryl amides with nitriles has been described, highlighting the utility of the nitrile group in forming the pyrimidine ring. researchgate.netnih.gov

Thiazole (B1198619) and Thienopyrimidine Derivatives

The synthesis of thiazole derivatives from α-aminonitriles is a well-documented process. The Cook-Heilbron thiazole synthesis, for instance, involves the reaction of α-aminonitriles with reagents like carbon disulfide to form 5-aminothiazoles. wikipedia.orgpharmaguideline.comyoutube.com This reaction proceeds under mild conditions and offers a versatile route to substituted thiazoles. wikipedia.org The mechanism involves the nucleophilic attack of the amino group on the carbon disulfide, followed by intramolecular cyclization involving the nitrile group. wikipedia.org This methodology has been applied in the synthesis of pyridyl and thiazolyl bisamide CSF-1R inhibitors for cancer therapy. wikipedia.org While a direct example using this compound was not found, the general applicability of the Cook-Heilbron synthesis to α-aminonitriles suggests its potential in synthesizing cyclopentyl-substituted thiazoles.

Thienopyrimidines are another class of heterocyclic compounds with a wide range of biological activities. nih.govmdpi.comresearchgate.net Their synthesis often starts from substituted thiophenes. nih.govmdpi.com For example, 2-amino-3-carboethoxy- or 2-amino-3-cyano-thiophenes are common starting materials that can be cyclized with various reagents to form the pyrimidine ring. nih.govmdpi.com The nitrile functionality in these precursors plays a crucial role in the cyclization process to form the thienopyrimidine core.

Other Nitrogen-Containing Heterocycles

The versatility of this compound as a building block extends to the synthesis of other nitrogen-containing heterocycles. The presence of both a nucleophilic amine and an electrophilic nitrile carbon (after activation) allows for a variety of cyclization strategies. The synthesis of various heterocyclic compounds often relies on the reactivity of the nitrile group. researchgate.net

Role in Complex Molecule Construction

The ability of this compound to serve as a precursor for various heterocyclic systems makes it a valuable tool in the construction of more complex molecules, including natural products. kib.ac.cnnih.goved.ac.uknih.gov Many biologically active natural products and pharmaceutical compounds contain heterocyclic cores. The synthesis of such complex molecules often involves the stepwise assembly of simpler building blocks. By providing access to substituted pyrimidines, thiazoles, and other heterocycles, this compound can be a key starting point in a multi-step synthesis.

Utility in Ligand and Catalyst Development

The nitrogen atom of the amino group and the nitrile group in this compound can both coordinate to metal centers, making it a potential component in the design of ligands for catalysis. wikipedia.org Nitrile complexes of transition metals are well-known, and the nitrile ligand can be labile, allowing for further reactions. wikipedia.org The coordination of the nitrile to a metal center can also activate it towards nucleophilic attack. wikipedia.org

While specific examples of ligands or catalysts derived directly from this compound were not found in the search results, the general principles of using aminonitriles and related structures in ligand synthesis are applicable. For instance, the reaction of nitriles with metal complexes can lead to the formation of various nitrogen-containing ligands. The cyclopentyl group could provide specific steric and electronic properties to a resulting catalyst, potentially influencing its activity and selectivity.

Advanced Spectroscopic and Structural Characterization of 2 Cyclopentylamino Acetonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(cyclopentylamino)acetonitrile and its analogs, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of their molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the cyclopentyl ring, the methylene (B1212753) group adjacent to the amine, and the amine proton itself would be observed.

The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the cyclopentyl ring would likely appear as a complex multiplet in the aliphatic region (around 1-2 ppm). The methylene protons (CH₂) alpha to the nitrogen would be expected to resonate at a slightly higher chemical shift due to the deshielding effect of the adjacent nitrogen atom. The amine (NH) proton signal can be broad and its chemical shift is often variable, depending on the solvent and concentration. researchgate.netcarlroth.comsigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a representation of expected values and may vary based on experimental conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Cyclopentyl-H ~1.3 - 1.8 Multiplet
CH (on cyclopentyl, adjacent to N) ~2.8 - 3.2 Multiplet
NH Variable Broad Singlet
CH₂ (acetonitrile) ~3.5 Singlet

Data is based on general chemical shift ranges for similar functional groups. carlroth.comsigmaaldrich.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The nitrile carbon (C≡N) is characteristically found in the downfield region of the spectrum, typically between 110-125 ppm. oregonstate.eduresearchgate.net The carbons of the cyclopentyl ring will appear in the aliphatic region, with the carbon atom directly bonded to the nitrogen atom (C-N) showing a higher chemical shift compared to the other cyclopentyl carbons due to the electronegativity of nitrogen. libretexts.org The methylene carbon of the acetonitrile (B52724) moiety will also be influenced by the adjacent amine group. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values and may vary based on experimental conditions.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C≡N (nitrile) ~117
CH (cyclopentyl, attached to N) ~60
CH₂ (cyclopentyl) ~24, ~33
CH₂ (acetonitrile) ~35

Data is based on general chemical shift ranges for similar functional groups. oregonstate.edulibretexts.org

Two-Dimensional Nuclear Magnetic Resonance Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduyoutube.com In this compound, COSY would show correlations between the protons on the cyclopentyl ring, confirming their adjacent positions. It would also show a correlation between the NH proton and the proton on the adjacent carbon of the cyclopentyl ring, as well as the methylene protons of the acetonitrile group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.educolumbia.edunih.gov This experiment is crucial for definitively assigning the carbon signals based on their attached protons. For example, the proton signal of the methylene group in the acetonitrile moiety would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. columbia.educolumbia.edu This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the methylene protons of the acetonitrile group would show a correlation to the nitrile carbon, and the proton on the cyclopentyl carbon attached to the nitrogen would show a correlation to the methylene carbon of the acetonitrile group.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound (C₇H₁₂N₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (124.18 g/mol ). clearsynth.com High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, this could lead to the loss of a cyclopentyl radical or other fragments. The fragmentation of the nitrile group might also be observed. researchgate.net Analysis of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule. nih.gov

Table 3: Potential Mass Spectrometry Fragments for this compound

m/z Possible Fragment
124 [M]⁺ (Molecular ion)
95 [M - C₂H₃N]⁺
83 [M - CH₂CN]⁺
69 [C₅H₉]⁺
55 [C₄H₇]⁺

This table represents plausible fragmentation patterns. libretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would exhibit characteristic absorption bands. A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. nist.govnih.govchemicalbook.com The N-H stretching vibration of the secondary amine would typically appear as a single, moderate peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclopentyl and methylene groups would be observed just below 3000 cm⁻¹. C-N stretching vibrations can be seen in the 1000-1250 cm⁻¹ region. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine) 3300 - 3500 Medium
C-H Stretch (aliphatic) 2850 - 2960 Strong
C≡N Stretch (nitrile) 2240 - 2260 Medium, Sharp
C-N Stretch 1000 - 1250 Medium

Data is based on typical IR frequencies for the respective functional groups. nist.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

To date, a detailed single-crystal X-ray diffraction analysis of this compound has not been reported in publicly accessible crystallographic databases. While computational data for related structures such as 2-Cyclopentyl-2-(dimethylamino)acetonitrile are available, experimental crystallographic data for the title compound remains elusive. nih.gov

The process of single-crystal X-ray diffraction involves growing a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded as the crystal is rotated.

This raw data is then processed to determine the unit cell parameters—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. Subsequently, the phases of the diffracted X-rays are determined, often using computational methods, to generate an electron density map of the molecule. This map allows for the precise placement of individual atoms, ultimately yielding a detailed three-dimensional model of the molecule.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

Without an experimental crystal structure for this compound, a definitive analysis of its bond lengths, bond angles, and torsion angles is not possible. However, based on known values for similar fragments from the Cambridge Structural Database (CSD), we can predict the expected ranges for these parameters. nist.gov

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
C-C (cyclopentyl)1.52 - 1.55
C-N (amine)1.45 - 1.49
N-H0.86 - 0.90
C-C (acetonitrile)1.46 - 1.50
C≡N (nitrile)1.13 - 1.16

Table 2: Predicted Bond Angles for this compound

AnglePredicted Angle (°)
C-C-C (cyclopentyl)103 - 106
C-N-C110 - 114
H-N-C108 - 112
N-C-C (acetonitrile)108 - 112
C-C≡N (nitrile)178 - 180

Table 3: Key Torsion Angles for this compound

Torsion AngleDescriptionPredicted Conformation
C-C-N-CDefines the orientation of the cyclopentyl ring relative to the amino group.Likely to adopt a staggered conformation to minimize steric hindrance.
C-N-C-CDefines the orientation of the amino group relative to the acetonitrile moiety.Dependent on intermolecular packing forces.

Analysis of Molecular Conformations and Intermolecular Interactions

In a hypothetical crystal structure, intermolecular interactions would play a crucial role in stabilizing the lattice. The primary interactions anticipated are hydrogen bonds involving the secondary amine (N-H) as a donor and the nitrile nitrogen atom (C≡N) as an acceptor. These N-H···N hydrogen bonds are a common and robust supramolecular synthon in crystal engineering.

Computational Chemistry and Theoretical Investigations of 2 Cyclopentylamino Acetonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground and excited states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT has become a standard tool in computational chemistry for its balance of accuracy and computational efficiency. mdpi.com

A DFT study of 2-(Cyclopentylamino)acetonitrile would provide critical data on its molecular geometry and electronic nature. The primary outputs of such a study would include:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of the atoms, yielding precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Determination of the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the generation of an electrostatic potential map. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. nih.gov

Thermodynamic Properties: Prediction of properties such as enthalpy of formation and Gibbs free energy. scispace.com

These theoretical findings are essential for understanding the molecule's inherent stability, reactivity, and the nature of its chemical bonds.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data are illustrative examples of what a DFT calculation would yield and are not from a published study.)

ParameterPredicted ValueUnit
Energy of HOMO-6.5eV
Energy of LUMO1.2eV
HOMO-LUMO Gap7.7eV
Total Dipole Moment2.8Debye
Gibbs Free Energy-442.5Hartrees

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is specifically designed to describe electronic excited states. iupac.org It is a primary method for accurately predicting the electronic absorption spectra (like UV-Vis spectra) of molecules at a reasonable computational cost. nih.govnih.gov

For this compound, TD-DFT calculations performed on its optimized ground-state geometry would predict its electronic transitions. The key results would be the absorption wavelengths (λmax) and their corresponding oscillator strengths, which correlate with the intensity of the spectral peaks. nih.govyoutube.com This information is invaluable for interpreting experimental spectroscopic data and understanding the electronic behavior of the molecule upon photoexcitation.

Molecular Dynamics and Conformational Analysis

Molecules that are not rigid can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify these stable conformers and understand their relative energies and the barriers to interconversion. chemistrysteps.com this compound features a flexible cyclopentyl ring, which can adopt non-planar shapes like "envelope" and "half-chair" conformations, and a rotatable bond between the ring and the aminoacetonitrile (B1212223) side chain. youtube.comnih.gov

Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. researchgate.net An MD simulation tracks the movements of atoms in a molecule over time, governed by a force field. researchgate.net By simulating this compound, potentially in a solvent to mimic real-world conditions, researchers could: ajouronline.comrsc.orgnist.gov

Identify the most populated and energetically favorable conformations.

Determine the free energy landscape, revealing the relative stability of different conformers. nih.gov

Analyze the dynamic behavior, such as the puckering of the cyclopentyl ring and the rotation of the side chain.

Molecular Modeling and Docking Studies (if applicable to reactivity or theoretical interaction)

Should this compound be investigated for its potential to interact with a biological target like an enzyme or receptor, molecular modeling and docking studies would be indispensable. nih.gov Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to a macromolecular target. taylorandfrancis.com

In a hypothetical scenario where this compound is a potential enzyme inhibitor, docking studies would place the 3D structure of this compound into the enzyme's active site. The output would provide a predicted binding pose and a scoring function to estimate the binding affinity. This reveals key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Ligand efficiency (LE) is a critical metric in modern drug discovery that relates the binding potency of a molecule to its size (usually the number of non-hydrogen atoms). taylorandfrancis.comnih.gov It helps to identify compounds that achieve strong binding with a minimal number of atoms, avoiding the trend of "molecular obesity" where potency gains come at the cost of undesirable properties. nih.gov The formula for ligand efficiency is often expressed as: LE = (ΔG) / N where ΔG is the Gibbs free energy of binding and N is the number of heavy (non-hydrogen) atoms.

If a binding affinity for this compound to a target were determined from docking or experimental assay, its LE could be calculated. This value would serve as a benchmark to guide further chemical modifications, ensuring that changes to the structure lead to an efficient improvement in binding. taylorandfrancis.comnih.gov

Table 2: Illustrative Ligand Efficiency Calculation (Note: The following data are hypothetical, assuming a binding interaction has been identified.)

ParameterValue
Assumed IC₅₀1 µM
Calculated ΔG (Binding Free Energy)-8.18 kcal/mol
Number of Heavy Atoms (N) in C₇H₁₂N₂9
Calculated Ligand Efficiency (LE) 0.91 kcal/mol/atom

Structure-Activity Relationship (SAR) Derivations from Theoretical Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological effect. rsc.org Theoretical models are instrumental in building these relationships. By computationally creating a library of virtual derivatives of this compound (e.g., by adding or changing functional groups on the cyclopentyl ring) and then calculating their properties—such as binding affinity from docking—a theoretical SAR can be developed. yorku.ca

This in silico approach can predict which modifications are likely to enhance activity, guiding synthetic chemists to focus on the most promising candidates and accelerating the process of lead optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.